molecular formula C28H26N4O3 B1682477 Staurosporine CAS No. 62996-74-1

Staurosporine

Cat. No.: B1682477
CAS No.: 62996-74-1
M. Wt: 466.5 g/mol
InChI Key: HKSZLNNOFSGOKW-ZYSRIHRCSA-N
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Description

Staurosporine is a broad-spectrum kinase inhibitor originally isolated from Streptomyces species. It exhibits potent activity against multiple protein kinases, including protein kinase C (PKC), tyrosine kinases, and cyclin-dependent kinases (CDKs), with IC50 values typically in the low nanomolar range . Its planar indolocarbazole structure enables tight binding to the ATP pocket of kinases, making it a valuable tool for studying kinase signaling pathways . Despite its strong inhibitory activity, this compound’s lack of selectivity limits its clinical use, prompting the development of analogs with improved specificity .

Scientific Research Applications

Cancer Research Applications

Staurosporine has been extensively studied for its anticancer properties. Several case studies highlight its efficacy against various cancer types:

Case Study: Oral Carcinoma

In a study involving human papillomavirus-positive oral carcinoma cells (KB), this compound demonstrated an IC50 value of approximately 100 nM, effectively inducing apoptosis and disrupting mitochondrial membrane potential .

Case Study: Breast Cancer

Research indicates that this compound reduces the viability of HER2-positive breast cancer cells, showing synergistic effects when combined with other inhibitors like lapatinib . This suggests its potential role in overcoming resistance to standard therapies.

Table 1: Summary of this compound's Anticancer Effects

Cancer TypeCell LineIC50 (nM)Mechanism of Action
Oral CarcinomaKB100Induces apoptosis via mitochondrial pathways
Breast CancerHER2-positiveVariesReduces cell viability; synergistic with lapatinib
LeukemiaU-9370.5-1Induces G2/M arrest and activates caspase-3

Neuroprotective Applications

This compound has also been investigated for its neuroprotective properties. In a pharmacological screening approach, it was identified as a compound that can protect neurons from ischemic injury by modulating apoptotic pathways .

Case Study: Dopaminergic Neurite Outgrowth

A study reported that this compound induces neurite outgrowth in dopaminergic neurons, indicating its potential use in neurodegenerative disease models . This effect suggests that this compound may help enhance neuronal recovery post-injury.

Development of this compound Derivatives

The quest for more selective compounds has led to the development of this compound derivatives aimed at improving therapeutic efficacy while minimizing side effects. For instance, derivatives have been shown to exhibit enhanced activity against prostate cancer cells while selectively inhibiting specific kinases such as PKC theta and ROCK2 .

Table 2: this compound Derivatives and Their Applications

Derivative NameTarget DiseaseKey Activity
This compound Derivative AProstate CancerHigher activity on prostate cancer cells
This compound Derivative BColon CancerInhibits PKC theta and ROCK2

Broader Implications in Pharmacology

This compound's ability to inhibit a wide range of kinases makes it a valuable tool for probing cellular signaling networks. Its application extends beyond oncology into areas such as:

  • Signal Transduction Studies : Used as a reference compound to study kinase interactions and signaling pathways.
  • Drug Repurposing : Identified as a candidate for repurposing in various therapeutic contexts due to its broad kinase inhibition profile .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Staurosporine shares structural homology with several microbial and synthetic analogs, which differ in substituents and stereochemistry, leading to variations in kinase selectivity and biological effects. Key compounds are compared below:

Table 1: Structural and Functional Comparison of this compound and Analogs

Compound Source Key Structural Features Kinase Inhibition Profile (IC50) Biological Activity
This compound Microbial (Streptomyces) Indolocarbazole core; 3’-methoxy group; adjacent amine PKC: 0.33 nM ; Pan-kinase activity Apoptosis induction , Neuronal differentiation
K-252a Microbial (Nocardiopsis) Methyl ester at 3’ carbon; lacks methoxy group TrkA: 3 nM; PKC: 25 nM Partial neurite extension
UCN-01 Synthetic 7-hydroxyl group; retains 3’-methoxy and amine Chk1: 10 nM; CDK2: 300 nM Anti-cancer activity
PKC-412 Synthetic 3’-methoxy group; benzoyl substituent; lacks amine PKC: 6 nM; FLT3: 10 nM Anti-leukemic activity
N-Formyl-Staurosporine Microbial (Streptomyces) N-formyl group replaces NH on carbazole Not reported Antifungal activity
Lestaurtinib Synthetic Carbazole core with modified side chains JAK2: 0.9 nM; FLT3: 3 nM Anti-inflammatory, anti-cancer

Key Research Findings

Kinase Selectivity and Mechanisms

  • This compound vs. K-252a : While both inhibit PKC, K-252a shows higher selectivity for TrkA and phosphorylase kinase. Structural differences (methyl ester vs. methoxy group) reduce K-252a’s ability to induce neuronal differentiation in RGC-5 cells .
  • This compound vs. UCN-01 : The 7-hydroxyl group in UCN-01 enhances selectivity for checkpoint kinase 1 (Chk1), making it a promising anti-cancer agent. Both compounds induce neuronal differentiation via their 3’-methoxy and adjacent amine groups .
  • This compound vs. PKC-412 : PKC-412’s benzoyl group sterically hinders interactions critical for differentiation, despite retaining PKC inhibition .

Critical Analysis of Selectivity and Limitations

This compound’s pan-kinase activity arises from its ability to form hydrogen bonds with conserved kinase hinge regions (e.g., Glu239 and Leu241 in DYRK1A) . Analogs like UCN-01 and PKC-412 mitigate this promiscuity through targeted modifications but face trade-offs in potency or off-target effects. For example:

  • K-252a ’s partial differentiation activity underscores the necessity of the 3’-methoxy-amine motif for full neuronal signaling .

Biological Activity

Staurosporine is a potent and versatile compound originally isolated from the bacterium Streptomyces staurosporeus. It has garnered significant attention in the field of pharmacology due to its diverse biological activities, particularly its role as a protein kinase inhibitor and its effects on cell proliferation and apoptosis. This article provides an in-depth examination of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound acts primarily as a non-selective inhibitor of protein kinases, particularly targeting protein kinase C (PKC) and cyclin-dependent kinases (CDKs). Its ability to inhibit these kinases leads to various cellular responses, including:

  • Induction of Apoptosis : this compound triggers intrinsic apoptotic pathways in various cancer cell lines. For instance, in U-937 cells, treatment with this compound resulted in significant activation of caspase-3, a key enzyme involved in the apoptosis process. The cleavage of procaspase-3 correlates with increased cell death, indicating that this compound effectively induces apoptosis through caspase activation .
  • Cell Cycle Arrest : this compound has been shown to cause G2/M phase arrest in cancer cells. This effect is associated with the downregulation of cyclins and CDKs, which are crucial for cell cycle progression . Table 1 summarizes the effects of this compound on cell cycle regulation.
Cell Line Dose (μM) Duration (hours) Cell Cycle Phase Arrested Key Findings
U-9370.518G1Induction of apoptosis via caspase-3 activation
U-937124G2/MIncreased cell death and downregulation of cyclins
VariousVariableVariableG2/MNon-selective inhibition of PKC and CDKs

Neuroprotective Effects

Research indicates that this compound may also possess neuroprotective properties. In studies involving primary cortical neurons subjected to oxygen-glucose deprivation, this compound demonstrated a reduction in caspase-3 activity, suggesting a protective effect against neuronal apoptosis . This highlights its potential therapeutic applications in neurodegenerative diseases.

Antitumor Activity

This compound has been extensively studied for its antitumor properties. It inhibits tumor cell growth across various cancer types through multiple mechanisms:

  • Inhibition of Tumor Growth : this compound has shown significant antiproliferative activity against several human cancer cell lines. Its mechanism includes the induction of apoptosis and modulation of survival pathways critical for cancer cell resistance .
  • Development of Analogues : Research into this compound derivatives has indicated that modifications at specific positions can enhance selectivity and potency against particular tumor cells. For example, halogenation at the 3-position has been associated with increased antitumor activity .

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

  • Leukemia Treatment : A study involving U-937 leukemia cells demonstrated that this compound effectively induces apoptosis while inhibiting proliferation pathways. The findings suggest that this compound could be a valuable candidate for treating hematological malignancies .
  • Neuroprotection in Ischemia : In models of ischemic stroke, this compound exhibited neuroprotective effects when administered post-injury, indicating its potential for therapeutic use in acute neurological conditions .

Q & A

Basic Research Questions

Q. How is staurosporine used to induce apoptosis in cell culture studies?

this compound is commonly applied at concentrations ranging from 100–500 nM to trigger apoptosis. Cell viability is typically assessed using assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or lactate dehydrogenase (LDH) release to quantify cytotoxicity. For example, in PC12 cells, 500 nM this compound reduced viability by ~60% within 24 hours, validated via dose-response curves . Controls such as vehicle (e.g., DMSO) and untreated samples are critical to isolate compound-specific effects .

Q. What are the standard protocols for assessing this compound’s kinase inhibition?

Kinase inhibition is evaluated using in vitro kinase assays with purified enzymes (e.g., PKC, PKA) and ATP-competitive substrates. Activity is quantified via radioactivity-based methods (e.g., γ-³²P-ATP incorporation) or fluorescence polarization. This compound’s IC₅₀ values vary widely (nM to µM) depending on kinase isoform, necessitating parallel controls with selective inhibitors (e.g., herbimycin for Src kinases) .

Q. How should researchers determine the optimal this compound concentration for a new cell line?

Conduct dose-response experiments using a logarithmic concentration range (e.g., 1 nM–1 µM). Calculate IC₅₀ values using nonlinear regression analysis (e.g., GraphPad Prism). For apoptosis studies, validate with caspase-3/7 activation assays or Annexin V staining to confirm mechanistic specificity .

Advanced Research Questions

Q. How can this compound’s off-target kinase cross-reactivity be mitigated in experimental design?

Combine this compound with isoform-specific kinase inhibitors (e.g., gefitinib for EGFR) or use genetic approaches (e.g., siRNA knockdown) to isolate target pathways. Phospho-specific antibodies (e.g., anti-ASK1 [phospho T838]) can validate downstream signaling changes via flow cytometry or Western blot . Additionally, computational modeling (e.g., parameter fitting for Bcl-2 family proteins) helps distinguish direct from indirect effects .

Q. What strategies address contradictions in this compound’s reported IC₅₀ values across studies?

Variability arises from differences in kinase sources (recombinant vs. endogenous), ATP concentrations, and assay conditions. Standardize protocols using commercially validated kinase kits (e.g., Eurofins KinaseProfiler) and report ATP levels (e.g., Km-adjusted assays). Cross-validate findings with orthogonal methods, such as thermal shift assays or cellular kinome profiling .

Q. How can this compound be integrated into combination therapy models for cancer research?

Pre-treat cells with pathway-specific inhibitors (e.g., Wnt-3a peptide) to modulate this compound’s effects. For example, Wnt-3a (100 ng/mL) reduced this compound-induced cytotoxicity by 30% in PC12 cells, suggesting synergistic/antagonistic interactions . Use kinetic modeling (e.g., ordinary differential equations) to predict drug interactions and optimize dosing schedules .

Q. What methods ensure reproducibility in this compound batch-to-batch variability?

Source this compound from certified suppliers (e.g., Sigma-Aldrich, Tocris) and document lot numbers. Verify activity via kinase inhibition assays (e.g., PKCα IC₅₀ ≈ 2–5 nM) and characterize purity via HPLC. Store aliquots at −80°C in anhydrous DMSO to prevent degradation .

Q. Methodological Notes

  • Data Analysis : Use ANOVA with post-hoc tests (e.g., Newman-Keuls) for multi-group comparisons in viability assays .
  • Ethical Reporting : Adhere to journal guidelines (e.g., Beilstein Journal) for experimental replication, including detailed supplementary methods .
  • Contradiction Resolution : Systematically review kinase assay conditions and cellular contexts when reconciling conflicting data .

Properties

CAS No.

62996-74-1

Molecular Formula

C28H26N4O3

Molecular Weight

466.5 g/mol

IUPAC Name

(2S)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one

InChI

InChI=1S/C28H26N4O3/c1-28-26(34-3)17(29-2)12-20(35-28)31-18-10-6-4-8-14(18)22-23-16(13-30-27(23)33)21-15-9-5-7-11-19(15)32(28)25(21)24(22)31/h4-11,17,20,26,29H,12-13H2,1-3H3,(H,30,33)/t17?,20?,26?,28-/m0/s1

InChI Key

HKSZLNNOFSGOKW-ZYSRIHRCSA-N

SMILES

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)NC)OC

Isomeric SMILES

C[C@@]12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)NC)OC

Canonical SMILES

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)NC)OC

Appearance

Solid powder

Key on ui other cas no.

62996-74-1

Pictograms

Flammable; Acute Toxic; Irritant; Health Hazard; Environmental Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

8,12-Epoxy-1H,8H-2,7b,12a-triazadibenzo(a,g)cyclonona(cde)trinden-1-one, 2,3,9,10,11,12-hexahydro-9-methoxy-8-methyl-10-(methylamino)-, (8alpha,9beta,10beta,12alpha)-(+)-
Staurosporine

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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